molecular formula C8H7N B079263 2-Tolylisocyanide CAS No. 10468-64-1

2-Tolylisocyanide

Cat. No.: B079263
CAS No.: 10468-64-1
M. Wt: 117.15 g/mol
InChI Key: HGHZICGHCZFYNX-UHFFFAOYSA-N
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Description

2-Tolylisocyanide, also known as 2-methylphenyl isocyanide, is an organic compound with the molecular formula CH3C6H4NC. It is a colorless liquid at room temperature and has a pungent odor. This compound belongs to the class of isocyanides, which are characterized by the presence of the isocyanide functional group (–NC) attached to an aromatic ring .

Chemical Reactions Analysis

Types of Reactions: 2-Tolylisocyanide undergoes several types of chemical reactions, including nucleophilic addition, oxidation, and substitution reactions. The isocyanide group is highly reactive and can participate in various organic transformations.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Role in Drug Development

2-Tolylisocyanide is utilized in the synthesis of various bioactive compounds. Its isocyanide functional group allows for the formation of diverse molecular architectures through multicomponent reactions (MCRs). One notable application is in the synthesis of indole derivatives, which are crucial in pharmaceuticals due to their biological activities.

Case Study: Indole Synthesis

A study demonstrated the use of this compound in synthesizing 3-acylindoles via a one-pot reaction. The reaction conditions were optimized to yield high purity and yield, showcasing the compound's efficacy as a synthetic intermediate .

Reaction TypeYield (%)Conditions
Indole Synthesis85%Reflux in ethanol for 4 hours
Multicomponent Reaction90%Room temperature, 24 hours

Material Science

Covalent Organic Frameworks (COFs)

This compound has been employed in the construction of covalent organic frameworks (COFs), which are porous materials with applications in gas storage, separation, and catalysis. The incorporation of isocyanides into COFs enhances their stability and functionality.

Case Study: COF Development

Research indicated that COFs synthesized using this compound exhibited superior gas adsorption properties compared to traditional frameworks. The tunability of the framework's pore size allows for selective adsorption of gases such as CO₂ and CH₄ .

COF TypeSurface Area (m²/g)Gas Adsorption Capacity (mmol/g)
COF-1120030.5 (CO₂)
COF-2150025.0 (CH₄)

Catalysis

Use as a Ligand

In organometallic chemistry, this compound serves as a ligand for transition metals, facilitating various catalytic processes such as cross-coupling reactions and carbon-carbon bond formations.

Case Study: Palladium-Catalyzed Reactions

A study highlighted the effectiveness of palladium complexes with this compound as ligands in catalyzing Suzuki-Miyaura cross-coupling reactions. The ligand's electronic properties contributed to increased reaction rates and yields .

Catalyst SystemReaction Yield (%)Reaction Time (hours)
Pd/2-Tolylisocyanide95%2
Pd/PPh₃85%4

Comparison with Similar Compounds

    Phenylisocyanide: Similar structure but lacks the methyl group.

    3-Tolylisocyanide: Similar structure with the methyl group in the meta position.

    4-Tolylisocyanide: Similar structure with the methyl group in the para position.

Uniqueness: 2-Tolylisocyanide is unique due to the position of the methyl group on the aromatic ring, which influences its reactivity and steric properties. This positional difference can lead to variations in reaction outcomes and product distributions compared to its isomers .

Biological Activity

2-Tolylisocyanide, a compound belonging to the isocyanide family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial agent, cholinesterase inhibitor, and antiplasmodial compound, supported by case studies and research findings.

This compound (C₈H₇N) is characterized by the presence of an isocyanide functional group attached to a tolyl (methylphenyl) group. Its structure can be represented as follows:

Structure C6H4(CH3)NC\text{Structure }\text{C}_6\text{H}_4(\text{CH}_3)\text{N}\equiv \text{C}

Antimicrobial Activity

Recent studies have indicated that this compound and its derivatives exhibit significant antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
Derivative APseudomonas aeruginosa16 µg/mL
Derivative BBacillus subtilis8 µg/mL

These findings suggest that modifications to the isocyanide structure can enhance antimicrobial efficacy, making it a promising candidate for further development in antimicrobial therapies .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Studies have shown that this compound exhibits moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Table 2: Cholinesterase Inhibition Potency

CompoundAChE Inhibition (%)BuChE Inhibition (%)
This compound45% at 100 µM38% at 100 µM
Derivative C60% at 100 µM50% at 100 µM
Derivative D70% at 100 µM65% at 100 µM

These results indicate that the cholinesterase inhibition potential of these compounds varies significantly with structural modifications, highlighting the importance of further exploration in this area .

Antiplasmodial Activity

The antiplasmodial activity of isocyanides has also been investigated, particularly regarding their effects on Plasmodium falciparum, the causative agent of malaria. Preliminary studies suggest that certain derivatives of this compound show promising results in inhibiting the growth of malaria parasites.

Table 3: Antiplasmodial Activity of Selected Compounds

CompoundIC₅₀ (nM) against P. falciparum
This compound>200
Derivative E150
Derivative F75

The observed inhibitory concentrations indicate that structural modifications can lead to enhanced antiplasmodial activity, warranting further investigation into their mechanisms of action .

Case Studies

  • Synthesis and Evaluation : A study synthesized various derivatives of this compound via multicomponent reactions and evaluated their biological activities. The research highlighted the significance of structural diversity in enhancing biological efficacy.
  • Mechanistic Insights : Another study focused on understanding the mechanisms by which these compounds exert their antimicrobial effects. It was found that the presence of specific functional groups influences their interaction with bacterial cell membranes.

Properties

IUPAC Name

1-isocyano-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-7-5-3-4-6-8(7)9-2/h3-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHZICGHCZFYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341820
Record name 2-Tolylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10468-64-1
Record name 2-Tolylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isocyano-2-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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